2-(4-(methylthio)phenyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)acetamide
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Overview
Description
2-(4-(methylthio)phenyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)acetamide is an intriguing compound that combines a thiazole ring with a phenyl group substituted with a methylthio group and an acetamide linkage to a tetrahydronaphthyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 2-(4-(methylthio)phenyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)acetamide typically involves several key steps:
Preparation of the Thiazole Ring: : This can be achieved by reacting a suitable α-haloketone with a thiourea under reflux conditions, forming the thiazole core.
Formation of the Phenyl Group with Methylthio Substitution: : The phenyl group with the methylthio substitution can be introduced via a Friedel-Crafts acylation followed by methylation using appropriate reagents like methyl iodide.
Coupling of the Tetrahydronaphthalene Derivative: : This involves a Grignard reaction or a similar alkylation method to introduce the tetrahydronaphthyl group.
Amide Bond Formation: : Finally, the acetamide linkage is established through a condensation reaction between the acyl chloride derivative and the amine.
Industrial production often involves optimizing these reactions for scale, employing more efficient catalysts and solvents to enhance yield and reduce reaction times.
Continuous flow reactors might be used to streamline production, ensuring consistent quality and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, especially at the methylthio group, leading to sulfoxide or sulfone derivatives.
Reduction: : Reduction can target the carbonyl group in the acetamide linkage, potentially forming an amine.
Substitution: : Various substitution reactions can occur, particularly electrophilic aromatic substitution on the phenyl ring.
Oxidation: : Reagents like hydrogen peroxide or m-chloroperbenzoic acid (MCPBA).
Reduction: : Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: : Acids such as sulfuric acid (H2SO4) for electrophilic aromatic substitution.
Oxidation: : Sulfoxides, sulfones.
Reduction: : Amine derivatives.
Substitution: : Various functionalized aromatic compounds.
Scientific Research Applications
In Chemistry:
Used as an intermediate in the synthesis of more complex molecules due to its reactive functional groups.
Could be investigated for pharmaceutical properties, such as anti-inflammatory or anticancer activities, depending on its ability to interact with specific molecular targets.
Applications in the development of novel materials, potentially in polymers or as part of advanced chemical formulations.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets, likely involving binding to proteins or enzymes, leading to modulation of their activity.
It could also interact with cellular pathways, affecting signal transduction or metabolic processes.
Comparison with Similar Compounds
Similar Compounds:
Compounds like 2-phenylthiazole derivatives, N-acylated thiazoles, and tetrahydronaphthalene-substituted amides.
The combination of a thiazole ring with a phenyl group bearing a methylthio substitution and a tetrahydronaphthalene moiety sets this compound apart from others, potentially offering unique biological activities or chemical reactivities.
This article scratches the surface of the fascinating world of 2-(4-(methylthio)phenyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)acetamide. Dive deeper into each section for a richer understanding!
Properties
IUPAC Name |
2-(4-methylsulfanylphenyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2OS2/c1-26-19-10-6-15(7-11-19)12-21(25)24-22-23-20(14-27-22)18-9-8-16-4-2-3-5-17(16)13-18/h6-11,13-14H,2-5,12H2,1H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICIMWMPUMOWQDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC4=C(CCCC4)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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